3-chloro-4,5-dimethyl-4H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4,5-dimethyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-3-6-7-4(5)8(3)2/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLUXOSXUKREQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205184 | |
| Record name | 4H-1,2,4-Triazole, 3-chloro-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56616-85-4 | |
| Record name | 3-Chloro-4,5-dimethyl-4H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56616-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1,2,4-Triazole, 3-chloro-4,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1,2,4-Triazole, 3-chloro-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4,5-dimethyl-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Theoretical and Computational Investigations of 3 Chloro 4,5 Dimethyl 4h 1,2,4 Triazole
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3-chloro-4,5-dimethyl-4H-1,2,4-triazole.
Density Functional Theory (DFT) Calculations and Basis Set Selection
Density Functional Theory (DFT) has become a important method for investigating the electronic structure of 1,2,4-triazole (B32235) derivatives. acs.orgnih.gov The selection of an appropriate functional and basis set is critical for obtaining accurate results. For instance, the B3LYP functional combined with a split-valence basis set like 6-311G(d,p) is commonly used for geometry optimizations and electronic property calculations of such molecules. researchgate.net In some studies, a combination of the PBE1PBE functional with a physically justified STO##-3Gel basis set has been shown to be effective for simulating UV/vis spectra. nih.gov The choice of the computational level, such as the SMD/M06-2X/6–311++G(d,p) level of theory, is crucial for accurately predicting the relative stability of different tautomers and their spectroscopic properties. researchgate.net
| Method | Basis Set | Application |
| DFT/B3LYP | 6-311G(d,p) | Geometry optimization, electronic properties |
| DFT/PBE1PBE | STO##-3Gel | UV/vis spectra simulation |
| SMD/M06-2X | 6–311++G(d,p) | Tautomer stability, spectroscopic properties |
Frontier Molecular Orbital (FMO) Analysis and Electron Density Distribution
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing HOMO-LUMO interactions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. wikipedia.org The energy of the HOMO is associated with the ionization potential, while the LUMO energy relates to the electron affinity. researchgate.netdnu.dp.ua The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's stability and reactivity. researchgate.netnih.gov For instance, in a study of related triazole derivatives, the HOMO energies were in the range of -7.1 to -6.9 eV, and LUMO energies were between -2.5 and -1.3 eV, resulting in HOMO-LUMO energy gaps of approximately 4.6 to 5.6 eV. nih.gov The electron density distribution, often analyzed through molecular electrostatic potential (MEP) maps, helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. researchgate.net
Analysis of Tautomerism and Isomerism in Substituted 4H-1,2,4-Triazoles
Substituted 1,2,4-triazoles can exist in different tautomeric forms, and understanding their relative stabilities and interconversion mechanisms is essential. researchgate.netresearchgate.net
Energetics and Relative Stabilities of 4H- vs. 1H- and 2H-Tautomers
The 1,2,4-triazole ring can exist in two primary tautomeric forms: the 1H- and 4H-forms. researchgate.net Theoretical calculations have been employed to determine the relative stabilities of these tautomers. For the parent 1,2,4-triazole, high-level ab initio calculations predict that the 1H-tautomer is more stable than the 4H-tautomer by 6.25 kcal/mol. nih.gov However, the presence of substituents can significantly influence the tautomeric equilibrium. nih.govresearchgate.net In some substituted 1,2,4-triazoles, computational studies have shown that the 4H-tautomer is favored over the 1H-tautomer. researchgate.net The relative stability is influenced by factors such as intramolecular hydrogen bonding and the degree of conjugation within the molecule. nih.gov
| Tautomer | Relative Energy (kcal/mol) | Method |
| 4H-1,2,4-triazole | 6.25 (less stable) | CCSD(T)/CBS |
| 1H-1,2,4-triazole | 0.0 (more stable) | CCSD(T)/CBS |
Mechanistic Insights into Tautomeric Interconversions
Tautomeric interconversions in triazoles can occur through unimolecular or bimolecular pathways. Unimolecular hydrogen transfer typically involves a high activation barrier. nih.gov For instance, the unimolecular conversion between 1H- and 2H-tautomers of benzotriazole (B28993) has a calculated activation barrier of approximately 235 kJ/mol. nih.gov Bimolecular mechanisms, such as concerted double hydrogen transfer within dimers, often present a lower energy pathway for interconversion. nih.gov These processes are crucial for understanding the dynamic behavior of these compounds in different environments.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of molecules like this compound. nih.govresearchgate.net For example, time-dependent DFT (TD-DFT) calculations are employed to simulate UV-Vis spectra, which can help in assigning the correct tautomeric form of a compound by comparing the calculated spectra with experimental measurements. nih.govresearchgate.net The vibrational frequencies calculated from DFT can be correlated with experimental IR and Raman spectra to aid in the assignment of vibrational modes. dnu.dp.ua Furthermore, NMR chemical shifts can also be predicted computationally to assist in the structural elucidation of these compounds. mdpi.com
Theoretical Vibrational Frequencies (IR, Raman) and Potential Energy Distribution
Theoretical calculations of vibrational frequencies are instrumental in the structural elucidation of molecules. For substituted 1,2,4-triazoles, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been effectively used to predict infrared (IR) and Raman spectra. The vibrational modes of this compound can be predicted by analogy with similar substituted triazoles.
The calculated vibrational spectrum is characterized by several key regions. The C-H stretching vibrations of the methyl groups are typically observed in the 2900-3100 cm⁻¹ range. The C=N and N=N stretching vibrations within the triazole ring are expected to appear in the 1500-1650 cm⁻¹ region, and these are often coupled. The C-Cl stretching vibration is anticipated to be in the lower frequency region, generally between 600 and 800 cm⁻¹. The methyl group deformations and ring vibrations contribute to the fingerprint region of the spectrum, below 1500 cm⁻¹.
Potential Energy Distribution (PED) analysis helps in the precise assignment of each vibrational mode to the corresponding molecular motion. For instance, in related triazole structures, the bands in the 1400-1500 cm⁻¹ range are often assigned to a mix of C-N stretching and C-H bending modes.
Below is a table of predicted key vibrational frequencies for this compound, based on computational studies of analogous compounds. nih.govnih.govacs.org
| Frequency (cm⁻¹) | Assignment |
| ~3050 | C-H stretch (methyl) |
| ~1630 | C=N stretch (ring) |
| ~1550 | N=N stretch (ring) |
| ~1450 | C-H bend (methyl) |
| ~1290 | C-N stretch (ring) |
| ~750 | C-Cl stretch |
Note: These values are representative and based on theoretical calculations for structurally similar 1,2,4-triazole derivatives.
Computed Nuclear Magnetic Resonance (NMR) Chemical Shifts
The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts of molecules. mdpi.com For this compound, the chemical shifts can be estimated based on calculations performed on analogous substituted triazoles. nih.govufv.br
The ¹H NMR spectrum is expected to show two singlets corresponding to the two non-equivalent methyl groups. The methyl group at the N4 position is likely to have a chemical shift in the range of 3.5-4.0 ppm, while the methyl group at the C5 position would likely appear further upfield, around 2.2-2.7 ppm.
In the ¹³C NMR spectrum, the carbon atoms of the triazole ring are expected to resonate at distinct chemical shifts. The C3 carbon, being attached to the electronegative chlorine atom, would be significantly downfield, likely in the 150-160 ppm range. The C5 carbon, attached to a methyl group, is also expected to be in a similar downfield region. The carbons of the methyl groups will appear in the upfield region of the spectrum.
A table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on data from related compounds. nih.govacs.orgufv.br
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (N-CH₃) | 3.5 - 4.0 |
| ¹H (C-CH₃) | 2.2 - 2.7 |
| ¹³C (C3) | 150 - 160 |
| ¹³C (C5) | 155 - 165 |
| ¹³C (N-CH₃) | 30 - 35 |
| ¹³C (C-CH₃) | 10 - 15 |
Note: These values are estimations based on theoretical calculations for structurally similar 1,2,4-triazole derivatives and are relative to TMS.
UV-Vis Absorption Spectra Predictions and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra of molecules. mdpi.com The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the molecular orbitals of the triazole ring and its substituents.
Computational studies on similar triazole derivatives suggest that the main absorption bands are due to π → π* transitions within the heterocyclic ring. nih.govresearchgate.net The presence of the chloro and methyl substituents will influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption wavelengths (λ_max). The lone pairs on the nitrogen and chlorine atoms may also participate in n → π* transitions, which are typically weaker and may be observed at longer wavelengths.
Based on TD-DFT calculations on related compounds, the main absorption for this compound is predicted to be in the ultraviolet region.
A summary of the predicted electronic transitions is presented in the table below.
| Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| ~220 | > 0.1 | HOMO → LUMO (π → π) |
| ~260 | < 0.01 | n → π |
Note: These predictions are based on TD-DFT calculations performed on analogous substituted 1,2,4-triazoles.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The primary focus of such an analysis would be the orientation of the methyl groups relative to the triazole ring. Due to the planar nature of the 4H-1,2,4-triazole ring, the main conformational freedom arises from the rotation of the methyl groups around the C-N and C-C single bonds.
While detailed molecular dynamics (MD) simulations for this specific compound are not extensively reported in the literature, studies on similar triazole-based ligands have been conducted to understand their rotational and conformational behavior. acs.orgacs.org These studies often employ DFT calculations to identify stable conformers and the energy barriers between them. For this compound, the rotation of the N-methyl and C-methyl groups is expected to have a relatively low energy barrier.
The planarity of the triazole ring is a key structural feature. nih.gov The substituents can, however, induce minor deviations from perfect planarity. MD simulations, if performed, would provide insights into the dynamic behavior of the molecule in different environments, such as in solution, and could reveal the preferred conformations and the time scales of conformational changes. Such simulations would typically involve calculating the potential energy surface as a function of the torsional angles of the methyl groups.
Reactivity Patterns and Derivatization Strategies for 3 Chloro 4,5 Dimethyl 4h 1,2,4 Triazole
Reactivity at the Chloro Position (C3)
The chlorine atom at the C3 position of the triazole ring is a key site for chemical modification, primarily through substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the 1,2,4-triazole (B32235) ring facilitates nucleophilic aromatic substitution (SNAr) at the C3 position, where the chlorine atom acts as a leaving group. acs.org This allows for the introduction of a wide range of nucleophiles. For instance, reactions with amines, thiols, or alkoxides can displace the chloride to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. The reactivity in SNAr reactions can be influenced by the nature of the nucleophile and the reaction conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions
The chloro group at C3 also serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloro-triazole with boronic acids or their esters. rsc.orgresearchgate.net It is a powerful method for forming new carbon-carbon bonds and has been successfully applied to halo-triazoles. rsc.orgnih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. researchgate.netnih.gov The Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile (B127508) has been shown to occur regiospecifically, which suggests similar selectivity could be achieved with related triazole systems. nih.gov
| Halide Substrate | Coupling Partner | Catalyst | Product | Reference |
|---|---|---|---|---|
| 4- and 5-halo-1,2,3-triazoles | Arylboronic acids | Expanded-ring N-heterocyclic carbene palladium complex | 1,4,5-trisubstituted-1,2,3-triazoles | rsc.org |
| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles | Boronic acids | Pd(PPh₃)₄ | 4-Alkyl-3,5-diaryl-4H-1,2,4-triazoles | nih.gov |
| 3,5-Dichloroisothiazole-4-carbonitrile | Aryl- and methylboronic acids | Palladium catalyst | 3-Chloro-5-(aryl and methyl)-isothiazole-4-carbonitrile | nih.gov |
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org It is a valuable tool for constructing C(sp²)-C(sp) bonds and has been widely used in the synthesis of complex molecules and materials. wikipedia.orglibretexts.orgnih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govorganic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting an aryl halide with an amine. nih.gov It is a versatile method for the synthesis of arylamines and has been applied to halo-triazoles. nih.gov The reaction often utilizes bulky electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle.
Functionalization at Methyl Groups (C5 and C4-N)
The methyl groups at the C5 and N4 positions offer additional sites for derivatization, primarily through oxidation and halogenation reactions.
Oxidation and Halogenation Reactions
While specific studies on the oxidation and halogenation of the methyl groups of 3-chloro-4,5-dimethyl-4H-1,2,4-triazole are not extensively detailed in the provided results, general principles of organic chemistry suggest these transformations are feasible. Oxidation of the C5-methyl group could potentially yield a carboxylic acid or an aldehyde, providing a new functional handle for further modifications. Similarly, free-radical halogenation of the methyl groups could introduce halogen atoms, which can then serve as leaving groups for subsequent nucleophilic substitution reactions. The carcinogenicity of some ring-halogenated 3-methyl-1-phenyltriazenes has been studied, indicating that halogenation of the triazole system is a known transformation. nih.gov
Reactivity of Ring Nitrogen Atoms
The nitrogen atoms within the 1,2,4-triazole ring can also participate in reactions, most notably N-alkylation and N-arylation.
N-Alkylation and N-Arylation
The nitrogen atoms of the triazole ring can be alkylated or arylated to introduce a variety of substituents. nih.gov Alkylation of 1,2,4-triazoles can lead to a mixture of N1 and N4-alkylated isomers, with the regioselectivity often depending on the reaction conditions and the nature of the alkylating agent. researchgate.net
Ullmann-type Condensation: This copper-catalyzed reaction is a classic method for forming C-N and C-O bonds. wikipedia.org It can be used for the N-arylation of triazoles with aryl halides, typically requiring high temperatures and a copper catalyst. wikipedia.orgorganic-chemistry.org Intramolecular Ullmann-type reactions have also been developed for the synthesis of fused heterocyclic systems. researchgate.net
| Triazole Substrate | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 4(5)-nitro-1,2,3-triazole | Alkyl halides, alkyl nitrates, dialkyl sulfates | N-Alkylation | N1-, N2-, and N3-alkylation products | nih.gov |
| 1,2,4-triazole | 4-Nitrobenzyl halides | N-Alkylation | 1- and 4-alkylated isomers | researchgate.net |
| Aryl Halides | Anilines | Ullmann Condensation (Goldberg Reaction) | N-Aryl anilines | wikipedia.org |
Quaternization Reactions to Triazolium Salts
The formation of triazolium salts from 1,2,4-triazole precursors is a fundamental process for generating N-heterocyclic carbene (NHC) precursors and ionic liquids. For 4-substituted-4H-1,2,4-triazoles, such as this compound, quaternization typically occurs at one of the non-substituted nitrogen atoms (N1 or N2) through alkylation or arylation.
A common method for the synthesis of triazolium salts involves the reaction of the parent triazole with alkylating agents like alkyl halides, benzyl (B1604629) halides, or phenacyl bromides. mdpi.comresearchgate.net These reactions are typically performed in a suitable solvent such as acetonitrile (B52724) or acetone, sometimes in the presence of a base to facilitate the reaction. mdpi.com For instance, reacting a 1,2,4-triazole with a stoichiometric amount of an alkyl halide leads to the formation of the corresponding triazolium salt. mdpi.com
Another sophisticated approach for creating 1-aryl-substituted triazolium salts is through a copper-catalyzed N-arylation reaction. acs.org This method utilizes diaryliodonium salts as the aryl source and has proven effective for a range of 4-substituted-4H-1,2,4-triazoles. The reaction is valued for its efficiency, generally leading to clean product formation and complete conversion in short reaction times. acs.org
Table 1: Representative Quaternization Reactions for 4H-1,2,4-Triazoles
| Reagent | Reaction Type | Product |
|---|---|---|
| Alkyl Halide (e.g., Iodoethane) | N-Alkylation | 1-Alkyl-4,5-dimethyl-3-chloro-4H-1,2,4-triazolium halide |
| Benzyl Halide (e.g., Benzyl Bromide) | N-Benzylation | 1-Benzyl-4,5-dimethyl-3-chloro-4H-1,2,4-triazolium halide |
Regioselectivity and Mechanistic Studies of Functionalization Reactions
The regioselectivity of functionalization reactions involving the 1,2,4-triazole core is largely dictated by the electronic properties of the ring and the nature of the substituents. The 1,2,4-triazole ring is electron-deficient, which influences the reactivity of its C-H bonds.
In the case of 4-alkyl-4H-1,2,4-triazoles, C-H arylation can selectively occur at the C-3 and C-5 positions. nih.gov For this compound, the C-3 position is blocked by a chloro group, and the C-5 position is substituted with a methyl group. Therefore, direct C-H arylation on the triazole ring itself is not feasible. Instead, functionalization would target the C-H bonds of the methyl substituents.
Mechanistic studies suggest that in palladium-catalyzed C-H arylation of 1,2,4-triazoles, deprotonation is a key step, which is facilitated by the complexation of the metal catalyst to a nitrogen atom of the triazole ring. nih.gov For 4H-triazoles, the N-1 or N-2 atoms can act as the coordinating site. This coordination enhances the acidity of the C-H protons, making them more susceptible to abstraction by a base. nih.gov
Directing Group Effects (e.g., Ru-catalyzed C-H Arylation)
Ruthenium-catalyzed C-H activation is a powerful tool for the arylation of heterocycles. nih.govelsevierpure.comnih.gov In many cases, this transformation relies on the presence of a directing group that chelates to the ruthenium center and positions the catalyst for selective C-H cleavage at a specific site, often in an ortho-position. rsc.org
For heterocycles like 1,2,4-triazoles, the triazole ring itself can function as a directing group. elsevierpure.comnih.gov The nitrogen atoms of the triazole can coordinate to the ruthenium catalyst, directing the C-H activation. Specifically, in 4H-1,2,4-triazoles, the N-1 or N-2 atoms are available for coordination. nih.gov
In the context of this compound, a potential C-H arylation would occur on the C5-methyl group. The reaction mechanism would likely involve the coordination of the ruthenium catalyst to the N-1 or N-2 atom of the triazole ring. This coordination would bring the catalyst into proximity with the C5-methyl group, facilitating the cleavage of a C-H bond and subsequent arylation. The use of cost-efficient ruthenium catalysts with a mild base like potassium acetate (B1210297) (KOAc) has been shown to be effective for the C-H arylation of N-aryl triazoles. nih.gov
Table 2: Key Factors in Ru-catalyzed C-H Arylation of Triazoles
| Factor | Role | Example |
|---|---|---|
| Catalyst | Facilitates C-H activation | Ruthenium(II) complexes nih.gov |
| Directing Group | Controls regioselectivity | The triazole ring itself (N1/N2 coordination) nih.gov |
| Arylating Agent | Source of the aryl group | Aryl halides or sulfonium (B1226848) salts nih.govelsevierpure.com |
This strategy represents a direct and atom-economical approach to introducing aryl groups into the triazole scaffold, offering a pathway to highly decorated and potentially bioactive molecules. nih.gov
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For derivatives of 1,2,4-triazole (B32235), NMR provides unambiguous evidence of the compound's constitution by probing the magnetic environments of its nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C). urfu.ru
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary information about the chemical environment of atoms in the molecule. In 3-chloro-4,5-dimethyl-4H-1,2,4-triazole, the ¹H NMR spectrum is expected to show distinct signals for the two methyl groups (C4-CH₃ and C5-CH₃). The chemical shifts of these protons would be influenced by their position on the triazole ring and the presence of the electronegative chlorine atom. Similarly, the ¹³C NMR spectrum would display signals for the two methyl carbons and the two heterocyclic carbon atoms (C3 and C5).
Two-dimensional (2D) NMR experiments are essential for assembling the complete structural puzzle.
COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, although in this specific molecule with isolated methyl groups, its utility would be to confirm the absence of proton-proton coupling between the two methyl environments.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms. This experiment would definitively link the proton signals of the methyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range connectivity (typically over 2-3 bonds). It would show correlations between the protons of the methyl groups and the carbons in the triazole ring. For example, the protons of the N4-methyl group would show a correlation to both the C3 and C5 carbons, while the C5-methyl protons would correlate to the C5 and N4 atoms, confirming the substitution pattern.
| Atom | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C3-Cl | - | ~150-155 | - |
| N4-CH₃ | ~3.5-3.8 | ~30-35 | C3, C5 |
| C5-CH₃ | ~2.2-2.5 | ~10-15 | C5, C3 |
| C5 | - | ~145-150 | - |
While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) offers insight into the structure and packing of molecules in their crystalline form. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly affect its physical properties. Solid-state NMR is a powerful tool for identifying and characterizing these different polymorphs. nih.gov
Studies on related triazole compounds have demonstrated the utility of ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) NMR experiments. ncl.res.in These techniques can detect subtle differences in chemical shifts that arise from variations in intermolecular interactions and molecular conformation in different crystal lattices. nih.gov For this compound, ssNMR could be used to determine if different crystalline forms exist and to characterize the unique molecular arrangement within each polymorph. nih.govncl.res.in
Vibrational Spectroscopy (Infrared and Raman) for Bond Analysis
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the types of chemical bonds and functional groups present in a sample. nih.govmdpi.com
The IR and Raman spectra of this compound would exhibit a series of characteristic bands corresponding to the stretching and bending vibrations of its bonds. Key expected vibrations include:
C-H stretching and bending from the two methyl groups.
C=N and N-N stretching modes characteristic of the triazole ring. ijsr.net
C-N stretching for the bonds connecting the methyl groups to the ring.
C-Cl stretching , which typically appears in the lower frequency region of the IR spectrum.
To achieve precise vibrational assignments, experimental spectra are often compared with theoretical calculations. semanticscholar.orgcore.ac.uk Using computational methods like Density Functional Theory (DFT), the vibrational frequencies and intensities of the molecule can be calculated. nih.govresearchgate.net This comparison allows for a detailed and confident assignment of each observed band to a specific molecular motion (e.g., symmetric C-H stretch, triazole ring deformation). nih.govsemanticscholar.org This approach has been successfully applied to numerous triazole derivatives to interpret their complex vibrational spectra. core.ac.ukufv.br
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretching (if present) | 3100-3350 | ijsr.netresearchgate.net |
| Aromatic C-H Stretching | 3030-3100 | researchgate.net |
| C=N Stretching (ring) | 1550-1640 | ijsr.netufv.br |
| N=N Stretching (ring) | 1540-1570 | ijsr.net |
| C-N-C Stretching | 1045-1080 | researchgate.net |
Vibrational spectroscopy is also highly effective for studying non-covalent interactions, such as hydrogen bonds, which dictate how molecules pack together in the solid state. nih.gov While this compound lacks the classic N-H donor for strong hydrogen bonding, weak C-H···N or C-H···Cl hydrogen bonds and other van der Waals interactions can still occur. nih.govnih.gov These interactions cause subtle shifts in the vibrational frequencies of the involved groups. By comparing spectra from the solid state with those from a dilute solution in a non-polar solvent, these intermolecular effects can be identified and characterized. researchgate.net Studies on similar triazoles have successfully used this approach to detail the hydrogen-bonding networks in their crystal structures. nih.govnih.gov
High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. semanticscholar.org For this compound (formula C₄H₆ClN₃), HRMS would confirm the molecular weight of 131.0250 g/mol for the most common isotopes ([¹²C]₄[¹H]₆[³⁵Cl][¹⁴N]₃).
Beyond molecular weight determination, tandem mass spectrometry (MS/MS) is used to analyze the molecule's fragmentation pattern. By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic "fingerprint" of daughter ions is produced. researchgate.net This pattern provides valuable structural information. For this compound, common fragmentation pathways observed in other triazoles would likely include: researchgate.netnih.gov
Loss of a chlorine radical.
Loss of a methyl group.
Cleavage of the triazole ring, often involving the loss of N₂. nih.gov
Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. researchgate.net
| Ion Species | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 132.0323 | Protonated molecule |
| [M+Na]⁺ | 154.0143 | Sodium adduct |
| [M-Cl]⁺ | 96.0556 | Loss of chlorine |
| [M-CH₃]⁺ | 116.0167 | Loss of a methyl group |
| [M+H-N₂]⁺ | 104.0398 | Loss of dinitrogen from protonated molecule |
X-ray Crystallography for Solid-State Structure and Packing
Molecular Geometry, Conformation, and Bond Parameters in the Crystalline State
The 4H-1,2,4-triazole ring system is inherently aromatic and thus adopts a predominantly planar conformation vulcanchem.comacs.org. In the solid state, the this compound molecule is expected to be essentially flat, with the chlorine atom and the two methyl groups lying in or very close to the plane of the triazole ring.
Based on the crystallographic data of 4-amino-3,5-dimethyl-4H-1,2,4-triazole, the bond lengths and angles within the triazole ring are expected to be within normal ranges for this heterocyclic system nih.gov. The geometry around the nitrogen and carbon atoms of the ring is defined by their sp² hybridization. The internal bond angles of the five-membered ring will each be approximately 108°, though with some deviation due to the different atoms and substituents. The external angles involving the substituents will be close to 120°.
The table below presents selected bond parameters from the analogue 4-amino-3,5-dimethyl-4H-1,2,4-triazole, which serve as a strong reference for the target compound nih.gov.
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| N3–C2 | 1.358 | C2–N3–C1 | 105.2 |
| N3–C1 | 1.362 | C2–N3–N4 | 127.3 |
| C2–N1 | 1.321 | C1–N3–N4 | 127.5 |
| N1–N2 | 1.391 | N1–N2–C1 | 107.0 |
| N2–C1 | 1.321 | N2–C1–N3 | 109.8 |
| N3–N4 | 1.412 | N1–C2–N3 | 111.0 |
| C1–C3 (Methyl) | 1.487 | N3–C1–C3 | 125.7 |
| C2–C4 (Methyl) | 1.482 | N3–C2–C4 | 124.9 |
Supramolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding)
In the analogue 4-amino-3,5-dimethyl-4H-1,2,4-triazole, strong intermolecular N-H···N hydrogen bonds link the amino groups with the triazole nitrogen atoms of neighboring molecules, forming a two-dimensional sheet structure nih.gov.
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| N4–H4D···N1i | 0.91 | 2.25 | 3.145 | 170 |
| N(H)–H···N2ii | 0.96 | 2.20 | 3.086 | 154 |
π-π Stacking: The planar, electron-rich triazole ring is well-suited for π-π stacking interactions. In the crystal lattice, it is highly probable that molecules of this compound will arrange in parallel or offset stacks. These interactions, where the π-electron clouds of adjacent rings overlap, are a significant stabilizing force in the crystal packing of many aromatic and heterocyclic compounds researchgate.netnih.govmdpi.com. The centroid-to-centroid distance between stacked rings is typically in the range of 3.3 to 3.8 Å.
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom (in this case, chlorine) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as a lone pair on a nitrogen atom of a neighboring triazole ring. The C-Cl···N interaction is a recognized and significant directional force in crystal engineering. It is plausible that such interactions could play a role in the crystal packing of this compound, influencing the orientation of adjacent molecules.
Advanced Applications and Structure Activity Relationship Sar Studies
Supramolecular Chemistry and Self-Assembly with 1,2,4-Triazole (B32235) Derivatives
The 1,2,4-triazole nucleus is a fundamental building block in supramolecular chemistry due to its ability to form predictable and robust non-covalent interactions. nih.govacs.orgresearchgate.net The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while polarized C-H bonds can serve as donors, facilitating the self-assembly of complex, higher-order structures. nih.govresearchgate.net This capacity for forming strong and directional interactions is essential for creating organized molecular architectures. acs.org
The nitrogen atoms in the 1,2,4-triazole ring are key to its participation in hydrogen bonding networks. frontiersin.org These interactions are fundamental in creating supramolecular assemblies and play a crucial role in molecular recognition phenomena. nih.govacs.orgresearchgate.netacs.org In structures involving 1,2,4-triazole derivatives, the nitrogen atoms can accept hydrogen bonds, leading to the formation of chains, sheets, or three-dimensional networks. nih.gov
The specific substitution pattern of 3-chloro-4,5-dimethyl-4H-1,2,4-triazole influences its role in these networks. The methyl group at the N4 position blocks this nitrogen from participating in certain coordination modes, such as the common N1,N2-bridging, but it allows the N1 and N2 atoms to remain available as coordination sites. This directs the self-assembly process towards specific structural motifs. Flexible bis(1,2,4-triazole) ligands with spacers at the N4 position are known to bend and rotate freely during assembly with metal centers, leading to diverse structural outcomes. acs.org The combination of the electron-donating methyl group at C5 and the electron-withdrawing chloro group at C3 modulates the electron density of the N1 and N2 atoms, thereby influencing the strength of both hydrogen bonds and metal-ligand coordination bonds.
1,2,4-Triazole and its derivatives are highly effective ligands for the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). mdpi.com Their ability to bridge multiple metal centers through their nitrogen atoms facilitates the formation of extended 1D, 2D, and 3D structures. mdpi.comsc.edu The N1 and N2 atoms are the most common coordination sites, allowing for a dominant N1,N2 bridging mode that connects metal ions into chains or layers. mdpi.comnih.gov
The structure of this compound makes it suitable as a ligand in such materials. While the N4-methyl group prevents some traditional bridging modes, the N1 and N2 atoms can still coordinate with metal ions. Depending on the metal center and reaction conditions, this can lead to various coordination modes, including bidentate, tridentate, and tetradentate linkages when incorporated into larger ligand systems. acs.org The resulting CPs and MOFs have diverse applications, including gas adsorption, spin crossover materials, and luminescent sensors. acs.orgmdpi.com
| Ligand Type | Metal Ion(s) | Resulting Structure | Potential Application | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole Amino Acid Linkers | Cd(II), Zn(II), Fe(II) | 1D Chains, 2D Helicates, 3D MOFs | Gas Adsorption, Spin Crossover | mdpi.com |
| Flexible 4-Substituted Bis(1,2,4-triazole) | Cd(II), Co(II), Zn(II) | 2D and 3D Networks | Photoluminescence | acs.org |
| 1,2,4-Triazole (trz) | Cd(II) | 3D Frameworks | - | sc.edu |
| 3,5-bis(pyridyl)-4-amino-1,2,4-triazole | Ag(I) | 3D Framework with Elliptical Channels | - | acs.org |
Molecular recognition is predicated on specific, non-covalent interactions between a host molecule and a guest. The 1,2,4-triazole scaffold is adept at this, capable of forming hydrogen bonds, dipole-dipole interactions, and π-stacking interactions, which allows it to bind effectively to biological targets and other molecules. pensoft.netnih.gov
Theoretical and experimental studies on histamine analogs, where the imidazole ring is replaced by a triazole, provide insight into the molecular determinants for receptor recognition. nih.gov The analysis of molecular electrostatic potentials (MEPs) shows that the arrangement of positive and negative potential regions on the triazole ring is critical for binding to a receptor's active site. nih.gov For this compound, the distinct electronic character imparted by its substituents would create a unique MEP, governing its specific interactions with potential host molecules or biological receptors. The stability of the triazole ring, combined with its capacity for forming multiple non-covalent bonds, makes it an excellent candidate for designing molecules with high affinity and selectivity for specific targets. frontiersin.org
Role as Ligands in Catalysis
The nitrogen atoms of the 1,2,4-triazole ring make it an excellent N-donor ligand for coordinating with transition metals, forming stable complexes that can act as catalysts. nih.gov The electronic properties of the triazole ring can be systematically modified by altering its substituents, which in turn influences the catalytic activity of the corresponding metal complex. This tunability is a key aspect of its utility in designing specialized catalysts for a wide range of chemical transformations.
Triazole-based ligands have been successfully employed in both homogeneous and heterogeneous catalysis. In homogeneous systems, soluble metal-triazole complexes catalyze reactions in the same phase as the reactants. For instance, palladium complexes with triazole-based monophosphine ligands have demonstrated high efficiency in cross-coupling reactions, such as Suzuki-Miyaura couplings of aryl chlorides. acs.org
For heterogeneous catalysis, triazole ligands can be anchored to solid supports, such as silica (SBA-15), to create robust and recyclable catalysts. rsc.orghuji.ac.il A Ru(II)-triazole complex supported on SBA-15 has been shown to be a highly efficient catalyst for hydrogen transfer reactions and multicomponent click reactions, with the advantage of being easily separated and reused multiple times without significant loss of activity. rsc.orghuji.ac.il Similarly, a copper-zinc catalyst supported on an Al2O3–TiO2 matrix has been developed for the synthesis of 1,2,4-triazole derivatives themselves, using air as a green oxidant under ligand-free conditions. rsc.org The specific structure of this compound, with its defined steric and electronic profile, would offer distinct advantages in coordinating with metal centers, potentially leading to catalysts with unique selectivity and activity. The electron-donating effect of the methyl groups can enhance the ligand's ability to donate electron density to the metal center, which can be crucial for certain catalytic cycles. nih.gov
| Catalyst System | Catalysis Type | Reaction | Key Features | Reference |
|---|---|---|---|---|
| SBA-15-Tz-Ru(II)TPP | Heterogeneous | Hydrogen Transfer, Click Cycloaddition | Recyclable, High Selectivity | rsc.orghuji.ac.il |
| Copper-zinc on Al2O3–TiO2 | Heterogeneous | Oxidative Synthesis of 1,2,4-triazoles | Uses air as oxidant, Ligand-free | rsc.org |
| Palladium/Triazole-monophosphine (ClickPhos) | Homogeneous | Suzuki-Miyaura, Amination | Effective for unactivated aryl chlorides | acs.org |
| Copper(II) with 3-methyl-5-pyridin-2-yl-1,2,4-triazole | Homogeneous | Styrene and Cyclohexane Oxidation | Active for C-H bond functionalization | nih.gov |
Metal complexes featuring triazole-based ligands have shown significant promise as catalysts for challenging oxidative processes. Copper complexes, in particular, are active catalysts for the functionalization of C–H bonds in saturated hydrocarbons, such as the oxidation of cyclohexane to produce cyclohexanol and cyclohexanone (KA oil), a key industrial intermediate. nih.gov While research on alkane oxidation catalysts involving 1,2,4-triazoles is still emerging, the existing results are promising. nih.gov
In the field of electrocatalysis, triazole-metal complexes are being investigated for the oxygen reduction reaction (ORR), a critical process in fuel cells. frontiersin.orgresearchgate.net Density functional theory (DFT) studies on a Cu(II) complex of 3,5-diamino-1,2,4-triazole have provided insights into the ORR mechanism at a molecular level. researchgate.net Furthermore, ZnCo bimetal-triazole frameworks have been developed as highly efficient electrocatalysts for the two-electron ORR to produce hydrogen peroxide, with the triazole ligand playing a key role in activating the Co center. nih.gov The electronic properties of this compound could be leveraged to design catalysts with tailored redox potentials and activities for specific oxidative transformations. The interplay between the electron-withdrawing chloro group and electron-donating methyl groups would directly impact the electronic structure of the coordinated metal center, thereby influencing its catalytic performance in ORR or hydrocarbon oxidation. digitellinc.com
Medicinal Chemistry and Biological Target Interactions (Mechanistic & SAR Focus)
The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous clinically used drugs. nih.govrsc.orgqu.edu.sa The specific substitution pattern of this compound offers a unique combination of lipophilicity, hydrogen bonding capability, and steric bulk that can be exploited for targeted interactions with biological macromolecules.
Structure-activity relationship (SAR) studies on various substituted 1,2,4-triazoles have provided valuable insights into the structural requirements for activity in different biological pathways. For instance, in the development of inhibitors for the annexin A2-S100A10 protein-protein interaction, trisubstituted 1,2,4-triazoles have been identified as a promising chemical class. nih.govscienceopen.comnih.gov SAR exploration of these compounds revealed that substitutions at the 3, 4, and 5-positions of the triazole ring are critical for inhibitory potency. scienceopen.comnih.gov The nature and size of the substituents influence the binding affinity to the target protein.
Similarly, in the context of antifungal agents targeting cytochrome P450 14α-demethylase (CYP51), the SAR of 1,2,4-triazole derivatives is well-documented. nih.govnih.govnih.gov The triazole nitrogen (N4) coordinates to the heme iron of the enzyme, while the substituents on the triazole ring engage in hydrophobic and hydrogen bonding interactions within the active site. acs.org The presence of a chlorine atom, as in this compound, could enhance binding through halogen bonding or by increasing the lipophilicity of the molecule, thereby improving its interaction with hydrophobic pockets in the target protein. The dimethyl substitution could provide steric bulk that influences the orientation of the molecule within the binding site.
A hypothetical SAR study for derivatives of the this compound scaffold could explore the impact of modifying the chloro and methyl groups on activity against a specific biological target.
| Compound | R1 (Position 3) | R2 (Position 4) | R3 (Position 5) | Hypothetical Biological Activity |
|---|---|---|---|---|
| Parent Scaffold | Cl | CH3 | CH3 | Baseline |
| Analog 1 | F | CH3 | CH3 | Potentially altered due to change in halogen bond strength. |
| Analog 2 | Cl | C2H5 | CH3 | May show increased lipophilicity and altered steric interactions. |
| Analog 3 | Cl | CH3 | H | Reduced steric hindrance at C5 could impact binding orientation. |
For the inhibition of the Annexin A2-S100A10 protein-protein interaction, substituted 1,2,4-triazoles have been identified through virtual screening and biochemical assays. nih.govscienceopen.comnih.gov These small molecules are thought to bind to a hydrophobic pocket on S100A10, thereby preventing its interaction with Annexin A2. nih.gov The SAR of these inhibitors indicates that the substituents on the triazole ring are critical for occupying this pocket and disrupting the protein-protein interface. scienceopen.comnih.gov The specific substitution pattern of this compound could be a starting point for designing more potent inhibitors of this interaction.
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the binding modes of ligands to their biological targets. For 1,2,4-triazole-based inhibitors, docking studies have been instrumental in understanding their interactions with enzymes like CYP51 and other protein targets. nih.gov These studies can predict the binding orientation of the ligand, identify key interacting residues, and estimate the binding affinity.
For the this compound scaffold, computational studies could be employed to model its interaction with various biological targets. For example, docking this scaffold into the active site of CYP51 could reveal how the chloro and dimethyl groups influence its binding pose and interaction energies compared to known triazole inhibitors. In vitro binding assays, such as fluorescence polarization or surface plasmon resonance, can then be used to experimentally validate the computational predictions and quantify the binding affinity. Such studies are essential for the rational design of more potent and selective inhibitors based on this scaffold. A series of (1,4-disubstituted)-1,2,3-triazoles were tested for binding to the estrogen receptor beta (ERβ), with molecular docking showing a general qualitative trend consistent with the measured EC50 values. mdpi.com
A chemical probe is a small molecule that can be used to study the function of a biological target in a cellular or in vivo context. The this compound scaffold, with its potential for potent and selective biological activity, could serve as a foundation for the rational design of chemical probes. To be an effective probe, a molecule should exhibit high potency for its target, good selectivity over other related targets, and suitable physicochemical properties for cell permeability and stability.
Starting from the this compound core, medicinal chemists can systematically modify the substituents to optimize these properties. For example, introducing a reactive group or a tag (e.g., a fluorophore or a biotin moiety) at a non-critical position of the molecule could allow for target identification and visualization studies without significantly affecting its biological activity. The development of such chemical probes would be invaluable for elucidating the biological roles of novel targets and for validating them for drug discovery.
Applications in Agrochemical Research (Mechanistic & SAR Focus)
The 1,2,4-triazole ring is a cornerstone of modern agrochemicals, particularly in the development of fungicides and herbicides. rjptonline.org Many commercially successful triazole fungicides, such as tebuconazole and difenoconazole, function by inhibiting the CYP51 enzyme in fungi, a mechanism analogous to their therapeutic counterparts. nih.govnih.gov
The SAR of 1,2,4-triazole fungicides is a well-explored area. nih.gov The nature of the substituents on the triazole ring significantly impacts the antifungal spectrum and potency. The presence of a halogen atom, such as chlorine, is a common feature in many potent fungicides, as it can enhance lipophilicity and contribute to favorable interactions within the enzyme's active site. The dimethyl groups in the this compound scaffold could influence the compound's metabolic stability in plants and soil, as well as its interaction with the target enzyme.
Mechanistic studies of triazole fungicides have confirmed that their primary mode of action is the inhibition of sterol biosynthesis. nih.gov This leads to the accumulation of toxic sterol precursors and disruption of fungal cell membrane integrity. The selectivity of these fungicides for fungal CYP51 over the corresponding plant or mammalian enzymes is a critical factor for their safe use in agriculture. The specific substitution pattern of this compound would need to be evaluated for its efficacy against a range of plant pathogens and for its selectivity profile to determine its potential as a novel agrochemical lead.
| Compound | Modification | Predicted Impact on Fungicidal Activity | Predicted Impact on Herbicidal Activity |
|---|---|---|---|
| Parent Scaffold | - | Baseline activity against fungal CYP51. | Potential for herbicidal activity through other mechanisms. |
| Analog 4 | Replacement of Cl with CF3 | Increased lipophilicity may enhance cell penetration and binding. | Could alter target specificity. |
| Analog 5 | Introduction of a phenoxy group at N4 | May mimic the structure of known triazole fungicides, potentially increasing potency. | Could introduce herbicidal properties by targeting different enzymes. |
| Analog 6 | Isomeric rearrangement (e.g., 1,5-dimethyl) | Altered steric profile could significantly impact binding to the target enzyme. | May lead to a different mode of action. |
Structure-Activity Profiles for Fungicidal and Herbicidal Activities
The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of antifungal and herbicidal agents. nih.govresearchgate.net Structure-activity relationship (SAR) studies on a wide range of 1,2,4-triazole derivatives have revealed key structural features that govern their efficacy.
Fungicidal Activity: The fungicidal properties of triazoles are highly dependent on the nature and position of substituents on the core ring. The presence of a halogen atom, such as chlorine, on the triazole ring is often associated with enhanced fungicidal activity. mdpi.com For instance, studies on various triazole derivatives have shown that electron-withdrawing groups can be beneficial for activity. The two methyl groups at positions 4 and 5 of the triazole ring also play a crucial role. While specific SAR studies for this compound are not extensively documented in the provided search results, general principles suggest that the combination of a chloro group and alkyl substituents could result in significant antifungal properties. The lipophilicity and steric bulk imparted by the methyl groups can influence the compound's ability to penetrate fungal cell membranes and interact with its target site.
Herbicidal Activity: Similarly, 1,2,4-triazole derivatives have been developed as commercial herbicides. nih.gov The substituents on the triazole ring are critical for determining the spectrum of weed control and crop selectivity. The specific arrangement of the chloro and dimethyl groups in this compound would define its herbicidal profile. Research on related compounds indicates that the nature of the substituent at the N-4 position can significantly impact herbicidal efficacy. researchgate.net
A summary of how different substituents generally influence the activity of 1,2,4-triazoles is presented in the table below.
| Substituent Group | General Effect on Fungicidal/Herbicidal Activity |
| Halogens (e.g., Chloro) | Often enhances activity due to increased lipophilicity and electronic effects. mdpi.com |
| Alkyl (e.g., Methyl) | Can modulate solubility, steric interactions with the target site, and metabolic stability. |
| Aryl/Substituted Phenyl | Frequently incorporated to enhance binding affinity with the target enzyme through various interactions. drugbank.comnih.gov |
| Thiol/Thioether | Can provide additional binding points and influence the electronic properties of the molecule. |
Elucidation of Mode of Action at the Molecular Level (e.g., Target Site Interaction)
The primary mode of action for the vast majority of fungicidal 1,2,4-triazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, triazole fungicides disrupt the integrity of the cell membrane, leading to the cessation of fungal growth and eventual cell death.
Molecular docking studies on various 1,2,4-triazole derivatives have elucidated the key interactions at the active site of CYP51. nih.govrsc.org The nitrogen atom at the 4-position of the 4H-1,2,4-triazole ring is believed to coordinate with the heme iron atom in the active site of the enzyme, which is a critical interaction for inhibitory activity. The substituents on the triazole ring then form additional interactions, such as hydrophobic and van der Waals interactions, with the surrounding amino acid residues, thereby enhancing the binding affinity and potency of the inhibitor.
Applications in Advanced Materials Science
The unique electronic properties and rigid structure of the 1,2,4-triazole ring make it an attractive building block for advanced materials. nih.gov
Development of Electron-Transporting and Hole-Blocking Materials for Organic Electronic Devices
While specific research on this compound for this application was not found in the search results, the high nitrogen content of the 1,2,4-triazole ring generally imparts good electron-accepting and electron-transporting properties. This makes triazole derivatives potential candidates for use as electron-transporting materials (ETMs) or hole-blocking materials (HBMs) in organic light-emitting diodes (OLEDs) and other organic electronic devices. The presence of a chlorine atom, an electron-withdrawing group, could further enhance the electron-accepting nature of the molecule.
Integration into Polymeric and Covalent Organic Frameworks (COFs)
The incorporation of 1,2,4-triazole units into polymers can enhance their thermal stability and resistance to microbial growth. chemimpex.com While direct evidence for the integration of this compound into polymers or COFs is not available in the provided search results, its structure suggests it could be a suitable monomer or building block if appropriate functional groups for polymerization were introduced.
Photophysical Properties and Design of Luminescent Materials
Derivatives of 4H-1,2,4-triazole have been shown to exhibit interesting photophysical properties, including high luminescence and large quantum yields of emitted photons. nih.govnih.govmdpi.com By conjugating the 4H-1,2,4-triazole core with aromatic or heteroaromatic systems, it is possible to create novel luminophores for applications in optoelectronics. nih.gov The emission properties can be tuned by varying the substituents on the triazole and the attached aromatic rings. Although the photophysical properties of this compound have not been specifically reported in the search results, its 4H-1,2,4-triazole core suggests a potential for luminescence if incorporated into a larger conjugated system.
| 4H-1,2,4-Triazole Derivative Type | Potential Application in Materials Science | Key Property |
| Highly Conjugated Systems | Organic Light-Emitting Diodes (OLEDs) | High Luminescence, High Quantum Yield nih.govnih.gov |
| General Derivatives | Electron-Transporting/Hole-Blocking Layers | Electron-Accepting Nature |
| Functionalized Monomers | Advanced Polymers, Coatings | Enhanced Thermal and Microbial Resistance chemimpex.com |
Corrosion Inhibition Studies
1,2,4-triazole and its derivatives are well-known corrosion inhibitors for various metals and alloys, including steel and copper, in acidic and neutral environments. mdpi.comktu.lt Their inhibitory action is attributed to their ability to adsorb onto the metal surface and form a protective film. This adsorption can occur through the lone pair electrons on the nitrogen atoms and, in some cases, the π-electrons of the heterocyclic ring.
The formation of this protective layer creates a barrier that isolates the metal from the corrosive medium, thereby reducing the rates of both anodic and cathodic reactions. The efficiency of a triazole-based inhibitor depends on its chemical structure, which dictates its adsorption characteristics. The presence of multiple nitrogen atoms in this compound would allow for strong coordination with metal surfaces. The chloro and dimethyl substituents would influence the electronic density of the triazole ring and the inhibitor's solubility, which in turn would affect the stability and coverage of the protective film. Studies have shown that the mechanism of action for 1,2,4-triazole derivatives involves the formation of a protective layer where inhibitor molecules are chemically bonded to the metal surface. mdpi.com
Mechanistic Understanding of Inhibitory Effects
The inhibitory effects of 1,2,4-triazole derivatives are generally attributed to their ability to interact with and protect metal surfaces. mdpi.comnih.gov The proposed mechanism for these compounds typically involves the adsorption of the triazole molecules onto the metallic substrate, thereby creating a barrier that impedes the electrochemical processes responsible for corrosion. nih.gov The triazole ring, with its nitrogen heteroatoms, plays a crucial role in this process. These nitrogen atoms possess lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms, leading to the formation of a stable, protective layer. nih.gov
For 1,2,4-triazole derivatives, the nature of the substituents on the triazole ring significantly influences their inhibitory efficacy. researchgate.net In the case of this compound, the chlorine atom at the 3-position and the two methyl groups at the 4- and 5-positions would be expected to modulate the electronic properties and steric factors of the molecule, which in turn would affect its interaction with a metal surface. The chlorine atom, being an electron-withdrawing group, could influence the electron density of the triazole ring, while the methyl groups, being electron-donating, would have an opposing effect. A comprehensive study would be necessary to determine the net effect of these substituents on the molecule's inhibitory properties.
Surface Adsorption Phenomena and Protective Film Formation
The formation of a protective film is a key aspect of the inhibitory action of 1,2,4-triazole compounds. mdpi.commdpi.com This process is governed by surface adsorption phenomena, which can be classified as either physisorption (physical adsorption) or chemisorption (chemical adsorption). ktu.lt Physisorption involves weaker, electrostatic interactions between the inhibitor molecules and the charged metal surface, while chemisorption involves the formation of stronger, covalent-like bonds through electron sharing or donation. ktu.lt For many triazole derivatives, the adsorption process is found to be a combination of both, often following the Langmuir adsorption isotherm model. researchgate.netktu.lt
Research on related 3-substituted 1,2,4-triazoles has shown that these compounds can form a polymolecular protective layer on steel surfaces. mdpi.com The initial layer, directly adjacent to the metal, is often chemisorbed, indicating a strong, direct interaction. mdpi.com Subsequent layers are then held by weaker, physical forces. mdpi.com It is plausible that this compound would follow a similar pattern of protective film formation. The specific characteristics of this film, such as its thickness, uniformity, and stability, would be dependent on factors like the concentration of the inhibitor, the nature of the corrosive environment, and the type of metal substrate. However, without specific experimental data for this compound, any detailed description of its surface adsorption and film-forming properties would be speculative.
Future Directions and Emerging Research Avenues for 3 Chloro 4,5 Dimethyl 4h 1,2,4 Triazole Derivatives
Innovations in Sustainable Synthesis and Scalability
The future of synthesizing derivatives of 3-chloro-4,5-dimethyl-4H-1,2,4-triazole will heavily lean on green chemistry principles to enhance efficiency and environmental safety. rsc.org Traditional methods are being replaced by more sustainable alternatives that reduce waste, energy consumption, and the use of hazardous materials. rsc.org
Key innovative approaches include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the formation of the triazole ring. mdpi.comnih.gov For instance, the intramolecular cyclization of thiosemicarbazide (B42300) precursors to form the 4H-1,2,4-triazole-3-thione core can be achieved in minutes under microwave irradiation, compared to hours with conventional heating. nih.gov
Ultrasound-Assisted Synthesis: Sonication offers another energy-efficient route to promote reactions, such as the one-pot synthesis of triazole derivatives from aldehydes and semicarbazides, often resulting in excellent yields (94-98%). mdpi.com
Eco-Friendly Solvents: A shift away from volatile organic compounds towards greener solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a critical area of development. rsc.orgresearchgate.net The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been successfully demonstrated in PEG, utilizing p-Toluenesulfonic acid (PTSA) as a catalyst. researchgate.net
These sustainable methods are not only environmentally conscious but also offer significant advantages for the scalability of production, a crucial factor for the potential commercialization of functional derivatives in pharmaceuticals or materials science.
Table 1: Comparison of Synthetic Methodologies for 1,2,4-Triazole (B32235) Derivatives
| Method | Typical Conditions | Advantages | Yield | Reference |
| Conventional Heating | Reflux in organic solvent (e.g., ethanol) for several hours | Well-established | Moderate to High | nih.gov |
| Microwave Irradiation | Aqueous NaOH, 3 minutes | Rapid reaction, high yield, energy efficient | 92-93% | nih.gov |
| Ultrasound Activation | Ethanol, ultrasonic bath | High efficiency, impressive yields, green solvent | 94-98% | mdpi.com |
| PEG with Catalyst | Polyethylene glycol (PEG), p-Toluenesulfonic acid (PTSA) | Recyclable solvent, high functional group tolerance | Excellent | researchgate.net |
Advanced Spectroscopic Characterization Techniques (e.g., Ultrafast Spectroscopy)
While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are fundamental for confirming the structure of new derivatives, advanced methods are needed to probe their dynamic properties. nih.govresearchgate.net For the parent compound, this compound, photoelectron spectroscopy (HeI, HeII) has been used to determine its vertical ionization energy at 9.3 eV, providing insight into its electronic structure and tautomeric equilibrium. nist.gov
Future research will likely employ more sophisticated techniques:
Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be used to study the excited-state dynamics and reaction pathways of triazole derivatives on incredibly short timescales. This is crucial for understanding photoinduced processes in potential applications like photocatalysis or optoelectronics.
Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., HMBC, HSQC) will continue to be essential for the unambiguous structural elucidation of complex derivatives.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure and offers invaluable insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the properties of solid-state materials. nih.gov
Table 2: Spectroscopic Data for this compound
| Property | Value | Technique | Reference |
| Molecular Formula | C4H6ClN3 | - | nist.gov |
| Molecular Weight | 131.564 g/mol | - | nist.gov |
| Ionization Energy (Vertical) | 9.3 eV | Photoelectron Spectroscopy (PE) | nist.gov |
| Predicted Collision Cross Section ([M+H]+) | 165.0 Ų | CCSbase Calculation | uni.lu |
Exploration of New Reactivity Manifolds and Complex Transformations
The chloro-substituent at the 3-position of the triazole ring is a key functional handle, acting as an electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, significantly diversifying the chemical space of accessible derivatives.
Emerging research will focus on:
Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the 3-position, linking the triazole core to other aromatic or aliphatic systems.
Generation of N-Heterocyclic Carbenes (NHCs): Related triazolium salts can serve as precursors to N-heterocyclic carbenes (NHCs). nih.gov By quaternizing one of the ring nitrogens in a this compound derivative, subsequent deprotonation could potentially generate novel NHCs for use as organocatalysts or ligands in transition metal catalysis.
Ring Transformations: Under specific conditions, the triazole ring itself can undergo transformations. For instance, in the absence of a trapping agent like sulfur, the reaction of related triazolium salts with a base can lead to the opening of the triazole ring, forming N-cyanoformimidamide derivatives. nih.gov
Computational Design and De Novo Prediction of Functional Derivatives
Computational chemistry is becoming an indispensable tool for accelerating the discovery of new functional molecules. nih.gov By predicting properties and biological activities before synthesis, researchers can prioritize the most promising candidates, saving time and resources.
Future computational efforts will include:
Molecular Docking: To design new therapeutic agents, derivatives of this compound can be docked into the active sites of target enzymes (e.g., aromatase, sterol demethylase) to predict binding affinity and mode. nih.govrsc.org This approach has been successful in identifying potent anticancer and antifungal agents based on the 1,2,4-triazole scaffold. nih.govnih.gov
Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models can be developed to establish a correlation between the three-dimensional structure of triazole derivatives and their biological activity, guiding the design of more potent analogues. researchgate.net
Density Functional Theory (DFT): DFT calculations are used to predict molecular geometries, electronic properties, and reaction energetics. nih.gov This can help in understanding reaction mechanisms and the thermodynamic stability of different isomers or conformers. nih.gov
Integration into Multifunctional Hybrid Material Systems
The unique structural and electronic properties of the 1,2,4-triazole ring make it an attractive building block for advanced materials. acs.org The nitrogen atoms can act as coordination sites for metal ions, making them excellent ligands for creating coordination polymers and metal-organic frameworks (MOFs). researchgate.net
Emerging avenues for material integration include:
Metal-Organic Frameworks (MOFs): Derivatives of this compound, potentially functionalized with carboxylic acid groups, can be used as organic linkers to construct MOFs. researchgate.net These materials have potential applications in gas storage, separation, and catalysis.
Perovskite Solar Cells: Triazole derivatives have been used to passivate defects on the surface of perovskite films, enhancing the efficiency and stability of solar cells. acs.org The nitrogen atoms in the triazole ring can interact with undercoordinated lead ions (cationic defects), while other functional groups could be designed to address anionic defects. acs.org
High-Energy Density Materials: The high nitrogen content of the triazole ring makes it a candidate for the development of energetic materials. rsc.org The introduction of energetic functionalities like nitro or azido (B1232118) groups onto the triazole scaffold can yield compounds with high positive heats of formation. nih.gov
Detailed Mechanistic Elucidation of Biological and Catalytic Activities
A fundamental understanding of how these molecules function at a molecular level is crucial for their rational design and optimization. While many 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities—including antifungal, anticancer, antiviral, and anti-inflammatory properties—the precise mechanisms are often not fully understood. nih.govnih.govzsmu.edu.ua
Future research will require:
Enzyme Inhibition Studies: For derivatives identified as potential therapeutic agents, detailed kinetic studies are needed to determine the mode of enzyme inhibition.
Structural Biology: Obtaining crystal structures of target enzymes in complex with triazole-based inhibitors can reveal the specific molecular interactions responsible for binding and activity, providing a roadmap for future drug design. rsc.org
Mechanistic Probes: Synthesizing and studying carefully designed analogues can help to dissect the mechanism of action. For example, investigating the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with aldehydes has led to the isolation and characterization of stable hemiaminal intermediates, providing insight into the mechanism of Schiff base formation. mdpi.com
By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new technologies and therapies.
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazide derivative | DMSO | 18 | 65 | |
| Schiff base intermediate | Ethanol | 4 | 70–85 |
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity .
- X-ray Diffraction (XRD) : Resolves crystal packing and stereoelectronic effects. For example, SHELXL refines structures with high-resolution data (R-factor < 0.05) .
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 550–600 cm) .
- Elemental Analysis : Validates molecular formula, especially for novel derivatives .
Advanced Tip : Combine experimental data with DFT calculations to validate bond lengths and angles (e.g., mean C–C bond deviation: 0.005 Å) .
Advanced: How can computational methods resolve contradictions in biological activity data for triazole derivatives?
Methodological Answer:
Discrepancies in bioactivity (e.g., variable enzyme inhibition) may arise from differences in substituent electronic effects or assay conditions. Strategies include:
- QSAR Modeling : Correlates substituent properties (e.g., LogP, Hammett constants) with activity trends .
- Docking Studies : Predict binding modes to targets like tyrosinase, identifying critical interactions (e.g., hydrogen bonding with 5-hydroxy-4-pyrone moieties) .
- Validation : Cross-check in vitro results with multiple assays (e.g., mushroom tyrosinase vs. mammalian isoforms) .
Example : Derivatives with 4-chlorophenyl groups showed 2–3x higher tyrosinase inhibition than unsubstituted analogs, attributed to enhanced hydrophobic interactions .
Advanced: What challenges arise in refining the crystal structure of this compound derivatives, and how are they addressed?
Methodological Answer:
Challenges include disordered solvent molecules, twinning, and weak diffraction. Solutions involve:
- SHELX Suite : SHELXD for phase problem resolution and SHELXL for least-squares refinement (e.g., handling high Z structures) .
- High-Resolution Data : Synchrotron sources improve data quality for small-molecule crystals (e.g., 100 K datasets reduce thermal motion artifacts) .
- Twinned Data : Apply HKLF5 format in SHELXL to model twin domains .
Case Study : Hexaaquatricobalt(II) complexes required iterative refinement to resolve Co–N bond distortions (final wR = 0.108) .
Advanced: How do structural modifications (e.g., chloro vs. methyl groups) influence the physicochemical properties of triazole derivatives?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Cl) : Increase thermal stability (e.g., higher melting points) and alter LogP (hydrophobicity) .
- Alkyl Chains (e.g., Methyl) : Enhance solubility in nonpolar solvents (density ~1.119 g/cm) but reduce crystallinity .
- Sulfanyl Groups : Improve metal-chelating capacity, relevant for catalytic or medicinal applications .
Q. Table 2: Substituent Effects on Properties
| Substituent | Boiling Point (°C) | LogP | Biological Activity Trend |
|---|---|---|---|
| 3-Chloro | 255.4 | 0.42 | High enzyme inhibition |
| 3-Methyl | N/A | 0.35 | Moderate activity |
| 3-Sulfanyl | >300 (decomp.) | 1.2 | Metal coordination |
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Classification : Classified as Xn (Harmful) with R22 risk (harmful if swallowed). Use PPE (gloves, goggles) and work in fume hoods .
- First Aid : Immediate rinsing for skin contact and medical consultation for ingestion .
- Storage : Stable at 2–30°C in airtight containers, away from oxidizers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
